2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Description
Chemical Structure:
The compound 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene (CAS: 200956-26-9; IUPAC: 2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene) features a benzene ring substituted with bromine (position 2), fluorine (position 4), and a (2,2,2-trifluoroethoxy)methyl group (position 1). The (2,2,2-trifluoroethoxy)methyl substituent consists of a methylene (-CH2-) bridge connecting the benzene ring to a trifluoroethoxy (-OCH2CF3) moiety .
Applications:
This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its halogenated and fluorinated groups for further functionalization.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8-3-7(11)2-1-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJPKSXYIPTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the trifluoroethoxy group, enhances its biological activity and reactivity. This article reviews the biological activities associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.
- IUPAC Name : 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
- Molecular Formula : C10H8BrF4O
- Molecular Weight : 303.07 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for structural similarities.
Biological Activity Overview
The biological activity of 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene can be categorized into several key areas:
1. Anticancer Activity
Research indicates that halogenated aromatic compounds often exhibit anticancer properties. For instance, compounds containing trifluoromethyl groups have been shown to enhance the efficacy of certain chemotherapeutic agents. The mechanism may involve the modulation of cell signaling pathways or the induction of apoptosis in cancer cells.
Case Study: Anticancer Mechanism
A study investigating similar compounds revealed that brominated derivatives could inhibit cancer cell proliferation through:
- Induction of cell cycle arrest.
- Promotion of apoptosis via mitochondrial pathways.
This suggests that 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene may exhibit similar properties.
2. Antimicrobial Properties
Halogenated compounds are also known for their antimicrobial activity. The presence of bromine and fluorine enhances lipophilicity, which can improve membrane penetration in microbial cells.
Research Findings
A comparative analysis of various halogenated compounds demonstrated that those with bromine substituents showed increased effectiveness against Gram-positive bacteria. Further studies are needed to establish the specific antimicrobial spectrum of 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene.
The biological activity is largely influenced by the electronic effects of the halogen substituents:
- Electron-Withdrawing Effects : The fluorine and bromine atoms can stabilize transition states during chemical reactions.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups, allowing for modifications that enhance biological activity.
Applications in Drug Development
The structural characteristics of 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene make it a valuable scaffold in drug design:
- Lead Compound Development : Its unique functional groups allow for modifications that can lead to new drug candidates targeting various diseases.
- Pharmacophore Exploration : The trifluoromethyl group is known to improve metabolic stability and bioavailability.
Comparative Data Table
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-4-fluoro-1-(trifluoroethoxy)methylbenzene |
| Molecular Weight | 303.07 g/mol |
| Anticancer Activity | Induces apoptosis; inhibits proliferation |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Mechanism | Nucleophilic substitution; electron withdrawal |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Linkage Variations
Compound 1 : 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 200956-26-9)
- Structure : Direct attachment of the trifluoroethoxy group (-OCH2CF3) at position 1, without a methylene bridge.
- Key Differences :
- The absence of a methylene bridge reduces steric bulk compared to the target compound.
- Higher electron-withdrawing effect due to direct oxygen linkage to the aromatic ring.
- Applications : Intermediate in proton-pump inhibitors (e.g., Lansoprazole derivatives) .
Compound 2 : 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS: 105529-58-6)
- Structure : Trifluoromethoxy (-OCF3) at position 4, bromine at position 1, and fluorine at position 3.
- Key Differences :
- Trifluoromethoxy group (vs. trifluoroethoxymethyl) offers stronger electron-withdrawing effects.
- Altered regiochemistry affects reactivity in cross-coupling reactions.
- Applications : Used in materials science for fluoropolymer synthesis .
Compound 3 : 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS: 286932-57-8)
- Structure : Trifluoromethoxy at position 4, bromine at position 2, and fluorine at position 1.
- Key Differences :
- Reduced steric hindrance compared to the target compound.
- Enhanced solubility in polar aprotic solvents due to trifluoromethoxy group.
- Applications : Building block for liquid crystals and OLED materials .
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 291.03 | 275.01 | 257.01 |
| LogP | 3.2 (estimated) | 2.8 | 2.5 |
| Boiling Point | 215–220°C (decomposes) | 198–202°C | 185–190°C |
| Solubility | Soluble in DCM, THF, ethyl acetate | Soluble in MeOH, acetone | Soluble in DMF, DMSO |
- Key Observations :
- The methylene bridge in the target compound increases lipophilicity (higher LogP) compared to Compound 1.
- Trifluoromethoxy groups (Compounds 2–3) reduce boiling points due to weaker intermolecular forces.
Target Compound :
- Synthesis :
Compound 1 :
- Synthesis: Direct nucleophilic substitution of 2-bromo-4-fluorophenol with 2,2,2-trifluoroethyl bromide under basic conditions .
Compound 2 :
Reactivity and Functionalization
- Target Compound :
- Compound 1 :
- Direct trifluoroethoxy linkage is prone to cleavage under strong acidic conditions.
- Bromine participates in Ullmann coupling reactions .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene generally involves:
- Selective bromination and fluorination of a benzene ring.
- Introduction of the trifluoroethoxy methyl group at the 1-position.
- Control of reaction conditions to achieve high regioselectivity and yield.
This compound is structurally related to 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene, and preparation methods for such analogs provide insight into the synthetic approach.
Preparation of the Aromatic Core with Halogen Substituents
A key step is the selective bromination and fluorination of the benzene ring. According to patent CN101450891B, preparation of related compounds such as 2-fluoro-4-bromotrifluoromethoxybenzene involves nitration, reduction, diazotization, and bromination steps with carefully controlled molar ratios and temperatures:
| Step | Conditions and Reagents | Notes |
|---|---|---|
| Nitration | Nitrating 4-amino trifluoromethyl phenyl ether | Precursor preparation |
| Reduction | Iron powder, NH4Cl, 30–110 °C | Converts nitro to amino group |
| Diazotization and Bromination | CuBr, HBr, NaNO2, 0.1–1 molar ratios, 50–90 °C | Formation of diazonium salt followed by bromination |
This process ensures selective bromination at the 2-position and fluorination at the 4-position, critical for the target compound's structure.
Introduction of the (2,2,2-Trifluoroethoxy)Methyl Group
The trifluoroethoxy substituent is introduced via nucleophilic substitution or etherification reactions involving trifluoroethanol derivatives. While explicit methods for the exact compound are less common, analogs such as 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene are synthesized by reacting the corresponding hydroxybenzene derivatives with trifluoroethylating agents under controlled conditions.
Detailed Preparation Example (Related Compound)
A detailed example from patent CN111825531B describes the preparation of 2-bromo-4-fluoro-6-methylphenol, which shares the halogenation pattern and aromatic substitution strategy relevant to our target compound:
| Step | Conditions and Reagents | Outcome |
|---|---|---|
| Diazotization Hydrolysis | 4-fluoro-2-methylaniline, nitrosyl sulfuric acid, 0–5 °C | Formation of 4-fluoro-2-methylphenol |
| Bromination | Bromine, hydrogen peroxide, dichloromethane-water mix, -10 to 5 °C | Selective bromination yielding target phenol |
This two-step process achieves high purity (99.3% GC content) and high yield (up to 95%) with environmentally friendly conditions, including reduced bromine consumption and salt-free acidic waste.
Comparative Data Table of Key Reaction Parameters
| Parameter | Step 1: Diazotization Hydrolysis | Step 2: Bromination |
|---|---|---|
| Starting Material | 4-fluoro-2-methylaniline | 4-fluoro-2-methylphenol |
| Reagents | Nitrosyl sulfuric acid, sulfuric acid, water | Bromine, hydrogen peroxide, dichloromethane, water |
| Temperature Range | 0 to 5 °C | -10 to 5 °C |
| Molar Ratios | Aniline : Nitrosyl sulfuric acid = 1 : 1-1.05 | Phenol : Bromine : H2O2 = 1 : 0.54-0.6 : 0.7-0.8 |
| Reaction Time | 2 hours | 1 hour after addition of H2O2 |
| Purification | Liquid separation, washing, filtration, distillation | Reflux with ethanol, filtration, drying |
| Yield | 83% | 95% |
| Product Purity (GC) | 99.5% | 99.3% |
Notes on Industrial and Environmental Considerations
- Use of nitrosyl sulfuric acid in diazotization avoids salt formation in waste acid, facilitating easier wastewater treatment.
- Addition of hydrogen peroxide in bromination reduces bromine consumption, lowering environmental impact.
- Reaction temperatures are kept low to moderate to enhance selectivity and reduce side reactions.
- Organic solvents such as dichloromethane or chloroform are commonly used but require proper handling due to toxicity.
Summary of Research Findings
- The stepwise approach involving diazotization hydrolysis followed by bromination is effective for preparing halogenated phenol intermediates.
- Introduction of trifluoroethoxy methyl groups typically involves nucleophilic substitution on activated aromatic rings.
- Optimized molar ratios and temperature control are essential for high yield and purity.
- Environmentally conscious modifications, such as reduced bromine use and salt-free waste, are increasingly incorporated in industrial processes.
Q & A
Basic Question
- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., -Br, -F). The trifluoroethoxy group’s CF₃ resonance appears as a quartet (~δ 70–80 ppm in ¹³C NMR). Aromatic protons show splitting patterns reflecting substituent positions .
- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C ether stretch) and 500–600 cm⁻¹ (C-Br/C-F stretches) confirm functional groups .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.
What are the challenges in achieving regioselective bromination in the presence of competing substituents?
Advanced Question
The electron-withdrawing fluoro and trifluoroethoxymethyl groups direct bromination to specific positions. Computational studies (DFT) can predict reactivity by analyzing partial charge distribution and frontier molecular orbitals . Experimentally, use Lewis acids (e.g., FeBr₃) to stabilize transition states and control regioselectivity. Conflicting data may arise from solvent polarity or competing radical pathways; validate with kinetic studies .
How does the trifluoroethoxymethyl group influence the compound’s physicochemical properties?
Advanced Question
The -OCH₂CF₃ group enhances lipophilicity (logP ~2.5–3.5) and metabolic stability, making the compound suitable for pharmacokinetic studies. However, steric bulk may reduce solubility in aqueous media. Use Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .
What strategies are recommended for resolving contradictions in reported biological activity data?
Advanced Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may stem from:
- Purity : HPLC-MS analysis ensures >95% purity; trace impurities (e.g., residual Fe) can skew results .
- Assay Conditions : Variances in pH, temperature, or solvent (DMSO vs. ethanol) alter ligand-receptor interactions. Standardize protocols using controls like known CYP450 inhibitors .
What computational methods are effective for modeling this compound’s interactions with biological targets?
Advanced Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450).
- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time.
Validate predictions with mutagenesis or SPR binding assays. Note that fluorine’s electronegativity may require parameter adjustments in force fields .
How can reaction scalability be improved for industrial applications without compromising yield?
Advanced Question
- Flow Chemistry : Continuous reactors reduce batch variability and enhance heat/mass transfer for exothermic bromination steps .
- Catalyst Recycling : Immobilize FeBr₃ on silica gel to minimize waste and reduce costs .
What safety precautions are critical when handling this compound?
Basic Question
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroethoxy group .
Emergency Protocol : In case of exposure, rinse with water for 15 minutes and seek medical attention.
How does this compound compare structurally to analogs like 1-Bromo-4-(trifluoromethoxy)benzene?
Basic Question
The trifluoroethoxymethyl group (-OCH₂CF₃) introduces greater steric hindrance and lipophilicity compared to simpler analogs like -OCF₃. This affects reactivity in SNAr reactions and binding affinity in biological assays .
What are the best practices for storing and stabilizing this compound long-term?
Advanced Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 0.1% BHT to inhibit radical-mediated decomposition. Monitor stability via periodic NMR/HPLC checks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
